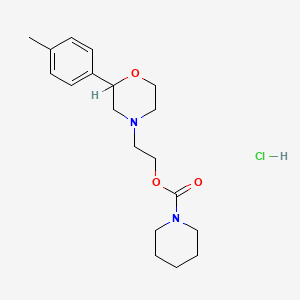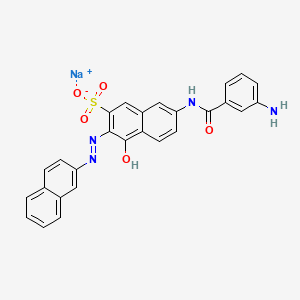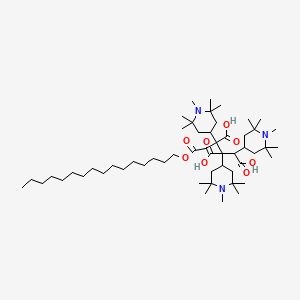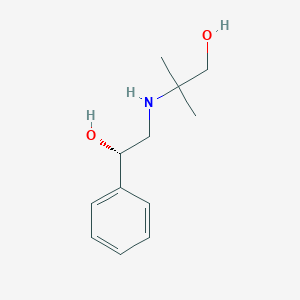
Fepradinol, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It has garnered attention for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases . Fepradinol functions primarily as a beta-adrenergic receptor antagonist, which plays a critical role in the regulation of heart rate, myocardial contractility, and vascular tone .
准备方法
The synthesis of Fepradinol involves several steps, including the reaction of 2-phenylethylamine with acetone to form the intermediate, followed by reduction and subsequent reaction with formaldehyde and hydrogen cyanide . The industrial production methods typically involve optimizing these reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Fepradinol undergoes various chemical reactions, including:
Oxidation: Fepradinol can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: It can be reduced to form alcohols or amines.
Substitution: Fepradinol can undergo substitution reactions with halogens or other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halogens . The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Fepradinol has a wide range of scientific research applications, including:
作用机制
Fepradinol exerts its effects primarily through beta-adrenergic receptor antagonism . By blocking these receptors, Fepradinol diminishes the effects of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate, reduction in cardiac contractility, and dilation of blood vessels . Additionally, Fepradinol exhibits intrinsic sympathomimetic activity, providing a stabilizing effect on heart rate and blood pressure . It also impacts the renin-angiotensin-aldosterone system by inhibiting renin release, further contributing to its blood pressure-lowering effects .
相似化合物的比较
Fepradinol is unique in its combination of beta-adrenergic receptor antagonism and intrinsic sympathomimetic activity . Similar compounds include:
Propranolol: A non-selective beta-blocker used to treat hypertension and anxiety.
Atenolol: A selective beta1 receptor antagonist used to treat cardiovascular diseases.
Metoprolol: Another selective beta1 receptor antagonist used for similar therapeutic purposes.
Fepradinol’s unique properties, such as its intrinsic sympathomimetic activity, distinguish it from these other beta-blockers .
属性
CAS 编号 |
1992829-67-0 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC 名称 |
2-[[(2S)-2-hydroxy-2-phenylethyl]amino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3/t11-/m1/s1 |
InChI 键 |
PVOOBRUZWPQOER-LLVKDONJSA-N |
手性 SMILES |
CC(C)(CO)NC[C@H](C1=CC=CC=C1)O |
规范 SMILES |
CC(C)(CO)NCC(C1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


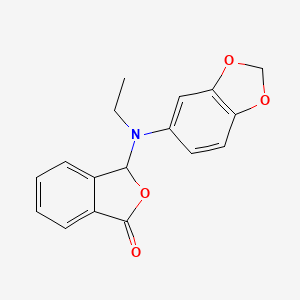
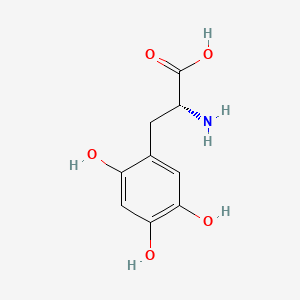
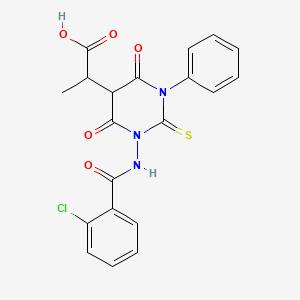

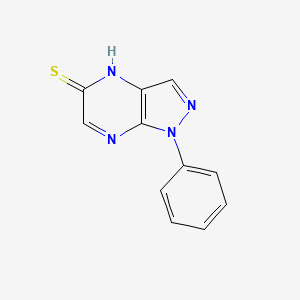
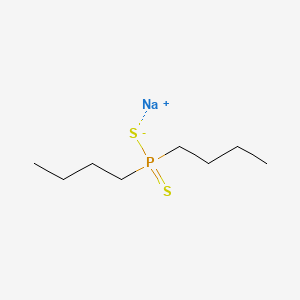




![6-(2,4-dichlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12701243.png)
